molecular formula C13H10F3NO2S B274564 5-(Trifluoromethyl)-2-tosylpyridine

5-(Trifluoromethyl)-2-tosylpyridine

Cat. No.: B274564
M. Wt: 301.29 g/mol
InChI Key: JBXHVTXKFGUEJZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-tosylpyridine is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a tosyl (p-toluenesulfonyl) group at the 2-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical applications . The tosyl group acts as a protective or leaving group in synthetic chemistry, facilitating further functionalization.

Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H10F3NO2S/c1-9-2-5-11(6-3-9)20(18,19)12-7-4-10(8-17-12)13(14,15)16/h2-8H,1H3

InChI Key

JBXHVTXKFGUEJZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 5-(trifluoromethyl)pyridine core is shared with several compounds in the evidence, but the substituent at the 2-position defines their divergent reactivities and applications:

Compound Name 2-Position Substituent Key Properties/Applications Source
5-(Trifluoromethyl)-2-tosylpyridine Tosyl (p-toluenesulfonyl) Synthetic intermediate; potential agrochemical applications (inferred) N/A (hypothetical)
Pyridalyl (CAS 179101-81-6) 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether Insecticide (targets Lepidoptera larvae)
N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6a) Carboxamide Agrochemical intermediate
5-Amino-2-(trifluoromethyl)pyridine Amino (-NH₂) Toxic metabolite (causes methemoglobinemia)
3-Iodo-5-(trifluoromethyl)pyridin-2-yl triflate Triflate (-OSO₂CF₃) Electrophilic coupling reagent

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group at the 5-position deactivates the pyridine ring, directing electrophilic substitution to the 3- or 4-positions. This electronic profile is critical for designing derivatives with tailored reactivity .
  • Tosyl vs. Triflate : Tosyl groups are less electron-withdrawing than triflates but offer superior stability in storage and handling compared to reactive triflate esters .

Pharmaceutical Relevance :

  • 1-Aryltriazole Acids () with -CF₃ groups show antitumor activity (e.g., 68–70% growth inhibition in NCI-H522 lung cancer cells). The tosyl group’s sulfonate moiety might improve bioavailability or target binding in analogous drug candidates .
Physicochemical Properties

While direct data for this compound is unavailable, analogs provide benchmarks:

Property Pyridalyl 5-Amino-2-(trifluoromethyl)pyridine 1,3,4-Oxadiazole Thioether
Molecular Weight 491.12 g/mol 176.11 g/mol ~400–450 g/mol (estimated)
Solubility Low (lipophilic) Moderate (polar amino group) Low (lipophilic thioethers)
Stability Stable under ambient Oxidizes to toxic metabolites Stable in crystalline form

The tosyl group in this compound likely increases molecular weight (~300–350 g/mol) and reduces solubility compared to amino or hydroxyl analogs but improves synthetic versatility.

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